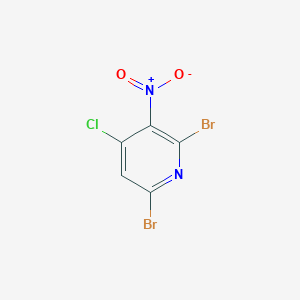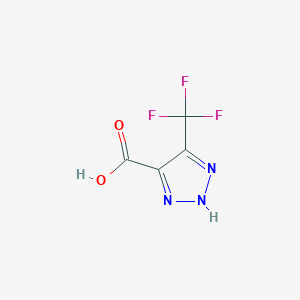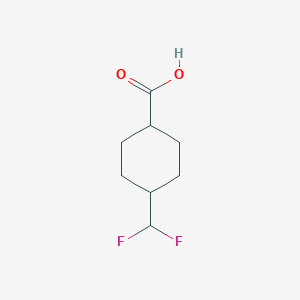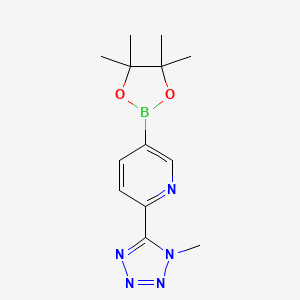
2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H18BN5O2 and its molecular weight is 287.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Characterization and Conformational Analysis
- The compounds with similar structures to the requested chemical, such as boric acid ester intermediates with benzene rings, have been extensively studied for their molecular structures using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are complemented by density functional theory (DFT) to predict molecular structures, revealing the consistency of DFT-optimized molecular structures with the crystal structures determined by single crystal X-ray diffraction. This comprehensive analysis approach, incorporating both experimental and theoretical methods, provides deep insights into the molecular characteristics and helps in understanding the conformational behavior of these compounds (Huang et al., 2021).
Chemical Reactivity and Stability Analysis
- The study of the chemical reactivity and stability of pyridin-2-ylboron derivatives, which share structural features with the requested chemical, provides insights into their potential applications. Structural differences observed in the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO(2) group highlight the importance of molecular geometry in determining chemical reactivity. The stability and reactivity are also analyzed through ab initio calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), showing different distributions corresponding to observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Application in Synthesis of Medicinally Important Compounds
- The synthesis of medicinally important compounds like 3-(hetero)aryl pyrazolo[1,5-a]pyridines involves the use of intermediates structurally similar to the requested chemical. The optimized synthesis methods, such as Suzuki coupling, highlight the role of these intermediates in facilitating large-scale synthesis and high throughput chemistry, demonstrating their pivotal role in the synthesis of compounds with significant medicinal value (Bethel et al., 2012).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-17-18-19(11)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAMQQBRKHLCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



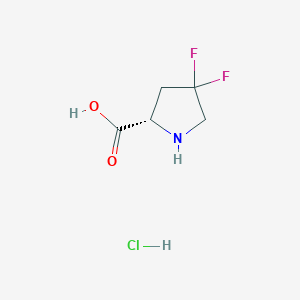
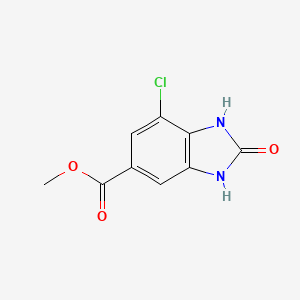
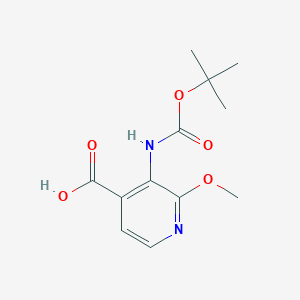
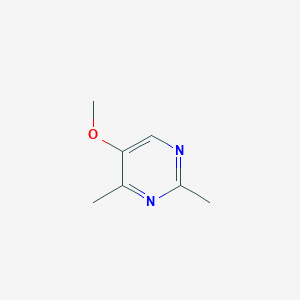
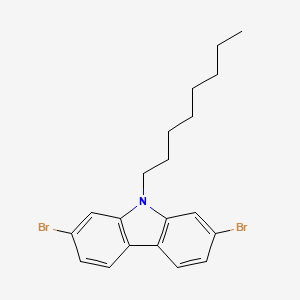
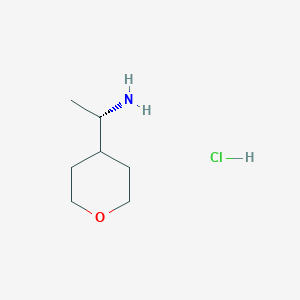
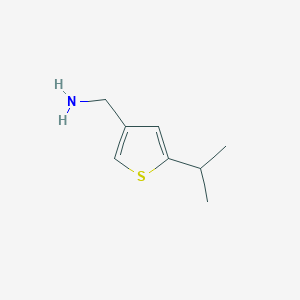
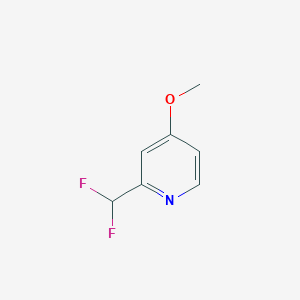
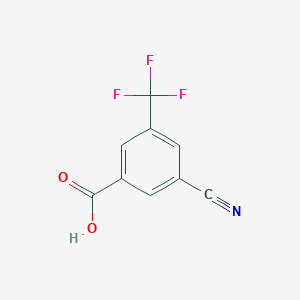
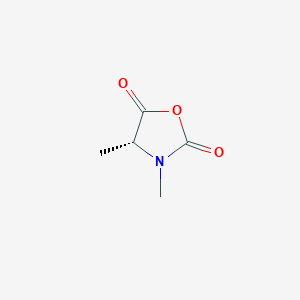
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
